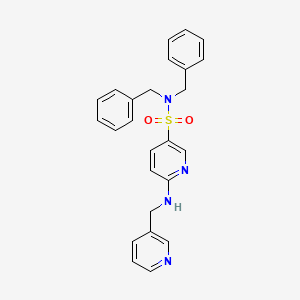
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide is a complex organic compound with a molecular formula of C12H8N2S and a molecular weight of 444.5487 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a sulfonamide group and a pyridin-3-ylmethylamino group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
準備方法
The synthesis of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route often includes:
Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with sulfonyl chloride in the presence of a base.
Attachment of the Pyridin-3-ylmethylamino Group: This is typically done through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable amine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
類似化合物との比較
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also contains a pyridine ring and is used in coordination chemistry and catalysis.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: This compound belongs to the class of indoles and is studied for its biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
特性
CAS番号 |
7066-21-9 |
|---|---|
分子式 |
C25H24N4O2S |
分子量 |
444.6 g/mol |
IUPAC名 |
N,N-dibenzyl-6-(pyridin-3-ylmethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C25H24N4O2S/c30-32(31,24-13-14-25(28-18-24)27-17-23-12-7-15-26-16-23)29(19-21-8-3-1-4-9-21)20-22-10-5-2-6-11-22/h1-16,18H,17,19-20H2,(H,27,28) |
InChIキー |
KAMAGZYKQMEBNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



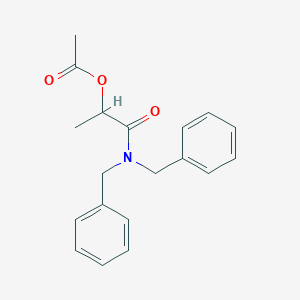

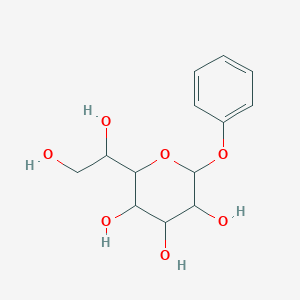
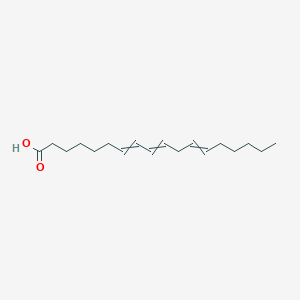


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
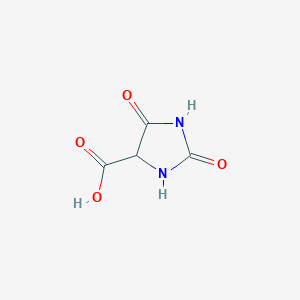


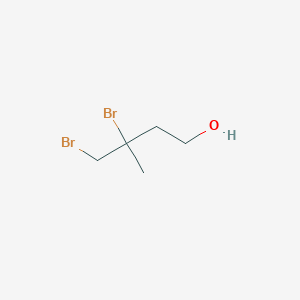
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)

